molecular formula C21H25N3O3 B5474303 2-(3-{[4-(4-methylbenzyl)-3-oxo-1-piperazinyl]methyl}phenoxy)acetamide

2-(3-{[4-(4-methylbenzyl)-3-oxo-1-piperazinyl]methyl}phenoxy)acetamide

Cat. No.: B5474303
M. Wt: 367.4 g/mol
InChI Key: ITXJCSKTUVPUKY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a phenoxy group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The piperazine ring provides a basic nitrogen center, the phenoxy group could participate in aromatic interactions, and the acetamide group could engage in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. The piperazine ring might undergo substitution reactions, the phenoxy group might participate in electrophilic aromatic substitution reactions, and the acetamide group could be involved in various types of condensation reactions .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, and biological activity. It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

2-[3-[[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16-5-7-17(8-6-16)13-24-10-9-23(14-21(24)26)12-18-3-2-4-19(11-18)27-15-20(22)25/h2-8,11H,9-10,12-15H2,1H3,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJCSKTUVPUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CC(=CC=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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